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molecular formula C12H16N4O3 B8536570 3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione CAS No. 10226-60-5

3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione

Cat. No. B8536570
M. Wt: 264.28 g/mol
InChI Key: NSVYGIIKCJGYIO-UHFFFAOYSA-N
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Patent
US04737502

Procedure details

A suspension of 80% sodium hydride in mineral oil (3 g; 0.1 moles) was added in small portions during 10 minutes, to a suspension of 18 g (0.1 moles) of theobromine in 400 ml of anhydrous dimethylformamide. The reaction mixture was heated to 95°-100° C. for 3 hours. Then 13.26 g (0.11 moles) of 5-chloro-2-pentanone were added, and the reaction mixture was maintained at 95°-100° C. for 20 hours more. After filtration, the filtrate was evaporated under reduced pressure, the residue was treated with 150 ml of water and the pH was adjusted to 13-14 with a 10% NaOH aqueous solution. The mixture was extracted with 3×80 ml of methylene chloride, the combined organic extracts were washed with 3×50 ml of water, dried over anhydrous sodium sulfate, filtered and evaporated under vacuum. 2.95 Grams (11.2%) of the title compound were obtained, melting at 109°-111° C., which was directly used in the next step. The 1H-NMR spectrum was consistent with the formula.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
13.26 g
Type
reactant
Reaction Step Three
Yield
11.2%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:14](=[O:15])[C:13]2[N:11]([CH3:12])[CH:10]=[N:9][C:8]=2[N:6]([CH3:7])[C:4]1=[O:5].Cl[CH2:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21]>CN(C)C=O>[O:22]=[C:20]([CH2:19][CH2:18][CH2:17][N:3]1[C:14](=[O:15])[C:13]2[N:11]([CH3:12])[CH:10]=[N:9][C:8]=2[N:6]([CH3:7])[C:4]1=[O:5])[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
N1C(=O)N(C)C=2N=CN(C)C2C1=O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
13.26 g
Type
reactant
Smiles
ClCCCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 95°-100° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at 95°-100° C. for 20 hours more
Duration
20 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with 150 ml of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×80 ml of methylene chloride
WASH
Type
WASH
Details
the combined organic extracts were washed with 3×50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C(C)CCCN1C(=O)N(C=2N=CN(C2C1=O)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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